molecular formula C15H19BrN2O3 B2819233 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid CAS No. 900011-96-3

4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No.: B2819233
CAS No.: 900011-96-3
M. Wt: 355.232
InChI Key: INENJQYHWJWXKB-UHFFFAOYSA-N
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Description

4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a complex organic compound characterized by its bromophenyl group, amino group, oxo group, and piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases. Its unique structure may allow it to interact with biological targets in a novel way.

Industry: In the industrial sector, this compound could be used in the production of advanced materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The bromophenyl group may bind to receptors or enzymes, while the piperidinyl group could influence the compound's solubility and bioavailability. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-((3-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

  • 4-((4-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

  • 4-((2-Bromophenyl)amino)-4-oxo-2-(morpholin-4-yl)butanoic acid

Uniqueness: 4-((2-Bromophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is unique due to the specific positioning of the bromophenyl group at the 2-position, which can influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-(2-bromoanilino)-4-oxo-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c16-11-6-2-3-7-12(11)17-14(19)10-13(15(20)21)18-8-4-1-5-9-18/h2-3,6-7,13H,1,4-5,8-10H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INENJQYHWJWXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC(=O)NC2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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